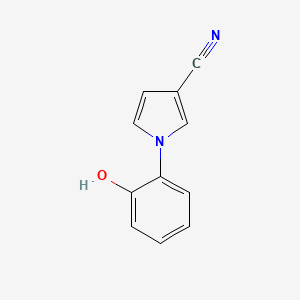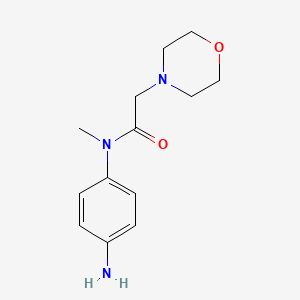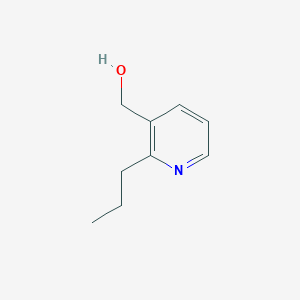
Hydroxymethyl-2-n-propylpyridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl-2-n-propylpyridin is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the second position and a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Propylpyridine-3-carboxylic acid.
Reduction: 2-Propylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:
Mechanism of Action
The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Propylpyridine: Lacks the hydroxymethyl group, leading to different chemical properties.
3-Hydroxymethylpyridine: Lacks the propyl group, affecting its reactivity and applications.
2-Propylpiperidine-3-methanol: A reduced form with different biological activity
Uniqueness: Hydroxymethyl-2-n-propylpyridin is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-propylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3 |
InChI Key |
KHBUGHDLLGIYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=N1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

dimethylsilane](/img/structure/B8455678.png)



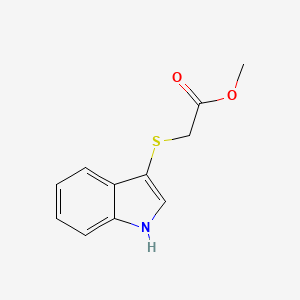
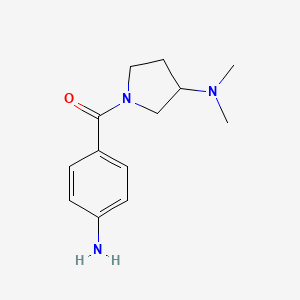


![N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8455750.png)
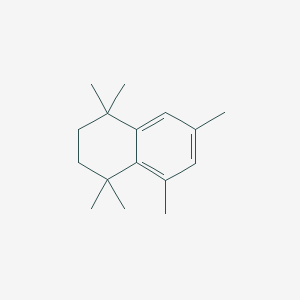
![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)
